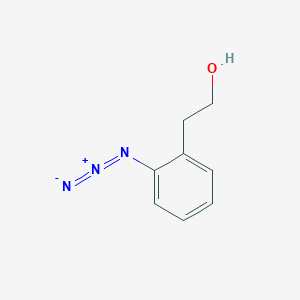
2-(2-Azidophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azidophenyl)ethan-1-ol is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated phenyl ethan-1-ol is reacted with sodium azide under suitable conditions to replace the halogen with an azide group .
Industrial Production Methods: While specific industrial production methods for 2-(2-Azidophenyl)ethan-1-ol are not widely documented, the general approach would involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine in an inert solvent like dichloromethane.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Iminophosphorane intermediates.
Aplicaciones Científicas De Investigación
2-(2-Azidophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, especially in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Azidophenyl)ethan-1-ol largely depends on the functional groups present. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in bioconjugation and drug development. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity in various environments .
Comparación Con Compuestos Similares
2-Azidoethanol: Similar structure but lacks the phenyl ring.
2-(2-Azidophenyl)ethanol: Similar but with a different position of the hydroxyl group.
Phenyl azide: Lacks the ethan-1-ol moiety.
Uniqueness: 2-(2-Azidophenyl)ethan-1-ol is unique due to the combination of the azide group and the hydroxyl group attached to a phenyl ring. This combination allows for versatile reactivity, making it suitable for a wide range of applications in synthetic chemistry and bioconjugation .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
2-(2-azidophenyl)ethanol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-8-4-2-1-3-7(8)5-6-12/h1-4,12H,5-6H2 |
Clave InChI |
FZCWOUWGGATOSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


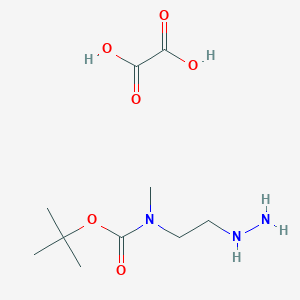
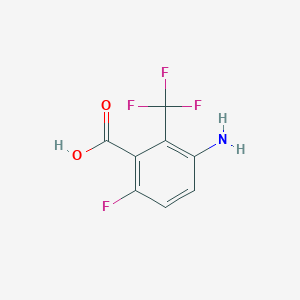
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)

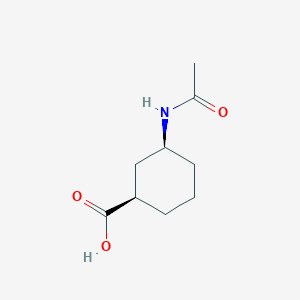
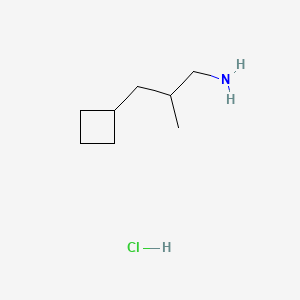
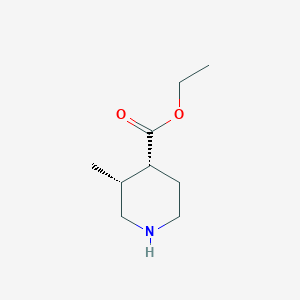
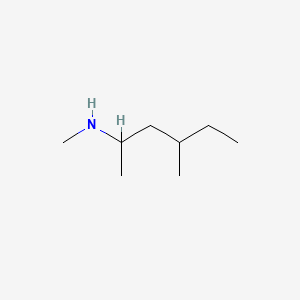
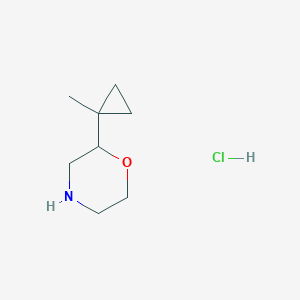
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)

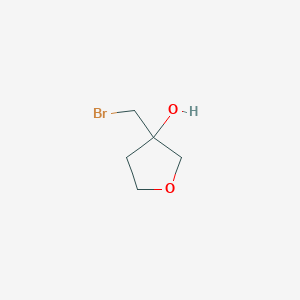
![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
